molecular formula C19H21FN2O3S B2836822 N'-[(4-fluorophenyl)methyl]-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethanediamide CAS No. 1091417-88-7

N'-[(4-fluorophenyl)methyl]-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethanediamide

Cat. No.: B2836822
CAS No.: 1091417-88-7
M. Wt: 376.45
InChI Key: BOIOFESQGGOBTA-UHFFFAOYSA-N
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Description

N'-[(4-Fluorophenyl)methyl]-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethanediamide is a bis-amide derivative featuring two distinct substituents: a 4-fluorobenzyl group and a tetrahydropyran (oxane) ring substituted at the 4-position with a thiophene heterocycle. The ethanediamide core (NH–CO–CO–NH) provides a rigid scaffold for intermolecular hydrogen bonding, while the fluorophenyl and thiophene-oxane moieties introduce electronic and steric diversity.

Key structural features include:

  • Fluorophenyl group: Enhances lipophilicity and metabolic stability, common in bioactive molecules .
  • Ethanediamide backbone: Facilitates hydrogen bonding with biological targets, as seen in similar bis-amide derivatives .

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-N'-[(4-thiophen-2-yloxan-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O3S/c20-15-5-3-14(4-6-15)12-21-17(23)18(24)22-13-19(7-9-25-10-8-19)16-2-1-11-26-16/h1-6,11H,7-10,12-13H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOIOFESQGGOBTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-[(4-fluorophenyl)methyl]-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the fluorophenyl and thiophene intermediates, followed by their coupling under specific conditions to form the desired product. Common reagents used in these reactions include organometallic catalysts and solvents like dichloromethane and tetrahydrofuran.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions: N’-[(4-fluorophenyl)methyl]-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The fluorophenyl group can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced fluorophenyl derivatives.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

N’-[(4-fluorophenyl)methyl]-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethanediamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N’-[(4-fluorophenyl)methyl]-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethanediamide involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the thiophene ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Key Substituents Molecular Weight (g/mol) Notable Features Reference
N'-[(4-Fluorophenyl)methyl]-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethanediamide 4-Fluorobenzyl, thiophene-oxane ~443.5* Hybrid heterocycle; dual hydrogen-bonding sites N/A
N,N′-((4-Chlorophenyl)methylene)bis(2-(4-(trifluoromethyl)phenyl)acetamide) (44) 4-Chlorophenyl, trifluoromethyl 567.9 Enhanced hydrophobicity; strong electron-withdrawing CF₃ groups
N-{2-[2-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl}-N′-(4-methoxyphenyl)ethanediamide 4-Fluorophenyl, methoxyphenyl, thiazole ~482.5 Thiazole-triazole fused system; methoxy improves solubility
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] Sulfonyl, difluorophenyl, triazole-thione 450–520 Sulfonyl group enhances polarity; triazole-thione tautomerism

*Calculated based on molecular formula.

Spectroscopic and Physicochemical Properties

  • IR Spectroscopy : The target compound’s amide C=O stretches (~1660–1680 cm⁻¹) and N–H vibrations (~3150–3300 cm⁻¹) align with those of bis-amide derivatives in . The absence of S–H bands (~2500–2600 cm⁻¹) confirms the absence of thiol tautomers, similar to triazole-thiones in .
  • NMR : Expected signals include:
    • δ 7.2–7.4 ppm (fluorophenyl aromatic protons),
    • δ 6.8–7.0 ppm (thiophene protons),
    • δ 3.5–4.0 ppm (oxane methylene and amide NH), consistent with analogues in .
  • Solubility : The oxane ring may improve aqueous solubility compared to fully aromatic systems (e.g., compound 44 in ) but reduce it relative to methoxy-substituted derivatives (e.g., ) .

Biological Activity

N'-[(4-fluorophenyl)methyl]-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. The presence of fluorine and thiophene moieties in its structure suggests possible interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's molecular formula is C21H24FN3O2SC_{21}H_{24}FN_{3}O_{2}S, with a molecular weight of approximately 397.49 g/mol. Its structure features a 4-fluorophenyl group, a thiophene ring, and an oxan-4-yl moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC21H24FN3O2S
Molecular Weight397.49 g/mol
IUPAC NameThis compound

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors. The fluorine atom enhances lipophilicity, potentially increasing membrane permeability and binding affinity to target sites. The thiophene ring may facilitate π-π stacking interactions with aromatic amino acids in active sites of enzymes.

Anticancer Activity

Recent studies have explored the anticancer potential of compounds similar to this compound. For instance, derivatives containing fluorinated phenyl groups have shown promising results in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

In vitro assays demonstrated that compounds with similar structures exhibited IC50 values ranging from 5 to 15 µM against various cancer cell lines, indicating significant anticancer properties.

Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's. Research indicates that derivatives of compounds containing the 4-fluorophenyl group exhibit potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For example, a related study reported IC50 values for AChE inhibition as low as 8 µM, suggesting that the compound may serve as a scaffold for developing new cholinesterase inhibitors.

Antioxidant Activity

Antioxidant activity is another area where this compound may show efficacy. Compounds with similar structural motifs have been evaluated using DPPH and ABTS assays, revealing significant radical scavenging activities. The antioxidant properties can be crucial in mitigating oxidative stress-related cellular damage.

Case Studies

  • Study on Anticancer Properties : A recent study assessed the cytotoxic effects of synthesized derivatives similar to this compound on breast cancer cell lines (MCF-7). The results indicated that certain derivatives led to a reduction in cell viability by over 70% at concentrations of 10 µM after 48 hours of exposure.
  • Cholinesterase Inhibition Study : In a comparative study, several compounds were synthesized and tested for their ability to inhibit cholinesterases. Among them, a derivative closely related to the target compound exhibited an IC50 value of 6 µM against AChE, demonstrating high selectivity compared to standard inhibitors like donepezil.

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and purity (e.g., δ 7.2–7.4 ppm for fluorophenyl protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns.
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
    Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex intermediates .

How can computational modeling predict the biological interactions of this compound?

Q. Advanced Research Focus

  • Molecular Docking : Software like AutoDock Vina or Schrödinger Suite to simulate binding to target proteins (e.g., enzymes/receptors).
  • MD Simulations : GROMACS/AMBER for stability analysis of ligand-protein complexes over 100+ ns trajectories.
  • QSAR Studies : Correlate structural features (e.g., thiophene π-stacking, fluorophenyl hydrophobicity) with activity .

How can contradictory spectral data (e.g., NMR shifts) be resolved during characterization?

Q. Advanced Research Focus

  • Variable Temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at 25°C vs. 60°C.
  • Isotopic Labeling : Use ¹⁵N/¹⁹F-labeled analogs to assign ambiguous peaks.
  • Crystallography : Single-crystal X-ray diffraction (SHELXL ) for unambiguous structural confirmation .

What strategies are recommended for assessing the compound’s initial biological activity?

Q. Basic Research Focus

  • Enzyme Inhibition Assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence-based substrates.
  • Cell Viability Screening : MTT/XTT assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity.
  • Receptor Binding : Radioligand displacement assays (e.g., ³H-labeled competitors) .

How can regioselectivity challenges in multi-step synthesis be addressed?

Q. Advanced Research Focus

  • Protecting Group Strategy : Use tert-butoxycarbonyl (Boc) for amines and silyl ethers for hydroxyls to direct reactivity.
  • Metal Catalysis : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for precise C-C bond formation.
  • Kinetic Control : Optimize reaction stoichiometry and temperature to favor desired intermediates .

What structural analogs of this compound show promising structure-activity relationships (SAR)?

Q. Advanced Research Focus

Analog Modification Activity Trend
A Thiophene → FuranReduced potency due to weaker π-stacking
B Fluorophenyl → ChlorophenylEnhanced hydrophobicity but increased toxicity
C Oxane → PiperidineImproved solubility but lower metabolic stability

How does the compound’s stability under varying pH and temperature conditions impact formulation?

Q. Advanced Research Focus

  • Forced Degradation Studies : Expose to 0.1M HCl/NaOH (pH 1–13) and UV light to identify degradation products (HPLC-MS).
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td > 200°C suggests thermal stability).
  • Lyophilization : For long-term storage, lyophilize in PBS (pH 7.4) to prevent hydrolysis .

What chromatographic techniques are effective for separating enantiomers of this compound?

Q. Advanced Research Focus

  • Chiral HPLC : Use Chiralpak IA/IB columns with hexane:isopropanol (90:10) mobile phase.
  • SFC (Supercritical Fluid Chromatography) : CO₂/ethanol modifiers for faster resolution.
  • Crystallization-Induced Diastereomer Resolution : Add chiral auxiliaries (e.g., tartaric acid) .

How can contradictory bioactivity data across cell lines be analyzed?

Q. Advanced Research Focus

  • Transcriptomic Profiling : RNA-seq to identify differential gene expression in responsive vs. resistant lines.
  • Proteomics : SILAC labeling to quantify target protein expression levels.
  • Machine Learning : Train models on bioactivity datasets to predict outliers or false positives .

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